

# MMB-5Br-INACA: A Forensic Science and Drug Development Perspective

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## Compound of Interest

Compound Name: MMB-5Br-INACA

Cat. No.: B10829084

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

## Introduction

**MMB-5Br-INACA**, with the formal name methyl (5-bromo-1H-indazole-3-carbonyl)-L-valinate, is an analytical reference standard categorized as a precursor in the synthesis of synthetic cannabinoids.[1][2] As with other novel psychoactive substances (NPS), **MMB-5Br-INACA** and its analogs are of significant interest to the forensic science and drug development communities. This technical guide provides a comprehensive overview of the chemical properties, analytical methodologies, and potential biological interactions of **MMB-5Br-INACA**, intended for researchers, scientists, and professionals in drug development. It is important to note that this compound is intended for research and forensic applications only and is not for human or veterinary use.[1][2]

A closely related compound, MDMB-5Br-INACA, features a methyl (S)-2-amino-3,3-dimethylbutanoate (L-tert-leucinate) moiety instead of the L-valinate group in **MMB-5Br-INACA**. [3] Due to the limited availability of detailed analytical protocols specifically for **MMB-5Br-INACA**, this guide will reference methodologies developed for MDMB-5Br-INACA, which are expected to be highly adaptable due to the structural similarities.

## Chemical and Physical Properties

A summary of the known chemical and physical data for **MMB-5Br-INACA** is presented in the table below. This information is crucial for its identification and analysis in a laboratory setting.

Property	Value	Reference
Formal Name	methyl (5-bromo-1H-indazole-3-carbonyl)-L-valinate	[2]
Synonyms	MMB-5-bromo-INACA	[2]
Molecular Formula	C <sub>14</sub> H <sub>16</sub> BrN <sub>3</sub> O <sub>3</sub>	[2]
Formula Weight	354.2 g/mol	[2]
Purity	≥98%	[4]
Formulation	A solid	[2]
λ <sub>max</sub>	214 nm	[2]
SMILES	<chem>O=C(N--INVALID-LINK--C(C)C)C1=NNC2=C1C=C(Br)C=C2</chem>	[2]
InChI Key	RXTFXWHQSYFULF-NSHDSACASA-N	[2]

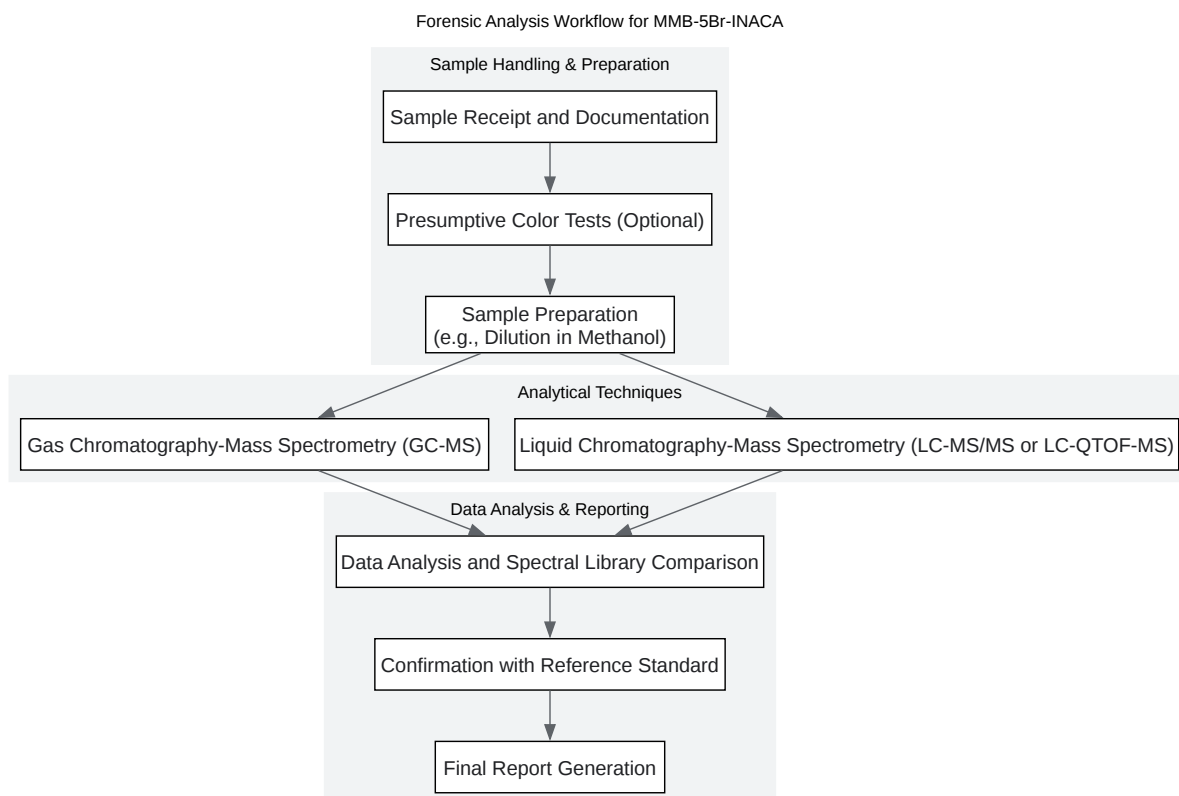
## Solubility

The solubility of **MMB-5Br-INACA** in various solvents is a critical parameter for sample preparation and analytical method development.

Solvent	Concentration	Reference
DMF	14 mg/ml	[2]
DMSO	14 mg/ml	[2]
Ethanol	14 mg/ml	[2]
PBS (pH 7.2)	0.20 mg/ml	[2]

## Forensic Analysis Workflow

The forensic analysis of suspected synthetic cannabinoid precursors like **MMB-5Br-INACA** typically follows a structured workflow to ensure accurate identification. This workflow begins with sample receipt and preliminary screening, followed by confirmatory analysis using hyphenated chromatographic and mass spectrometric techniques.



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**Caption:** A typical forensic analysis workflow for **MMB-5Br-INACA**.

## Experimental Protocols for Analytical Detection

While specific protocols for **MMB-5Br-INACA** are not readily available in the reviewed literature, the following detailed methodologies for the closely related analog, MDMB-5Br-INACA, provide a robust starting point for its analytical detection.[1]

### Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a widely used technique for the identification of volatile and semi-volatile compounds like synthetic cannabinoids.

**Sample Preparation:** For simple matrices such as seized materials, a straightforward dilution in a solvent like methanol is often sufficient.[1][5] For more complex matrices like biological fluids, extraction techniques such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are necessary to remove interferences.[5]

**Instrumentation and Parameters:**

Parameter	Value	Reference
Instrument	Agilent 5975 Series GC/MSD System	[1]
Column	Agilent J&W DB-1 (12 m x 200 µm x 0.33 µm)	[1]
Carrier Gas	Helium (Flow: 1.46 mL/min)	[1]
Injection Port Temp.	265 °C	[1]
Transfer Line Temp.	300 °C	[1]
MS Source Temp.	230 °C	[1]
MS Quad Temp.	150 °C	[1]
Oven Program	50 °C for 0 min, 30 °C/min to 340 °C for 2.3 min	[1]
Injection Type	Splitless	[1]
Injection Volume	1 µL	[1]
Mass Scan Range	40-550 m/z	[1]
Retention Time	7.82 min (for MDMB-5Br-INACA)	[1]

## Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS)

LC-QTOF-MS is a powerful technique for the identification of a wide range of compounds, including those that are not amenable to GC-MS analysis.

Sample Preparation: A dilution in methanol, followed by a further dilution in the initial mobile phase, is a common sample preparation method for LC-QTOF-MS analysis of synthetic cannabinoids.[1]

Instrumentation and Parameters:

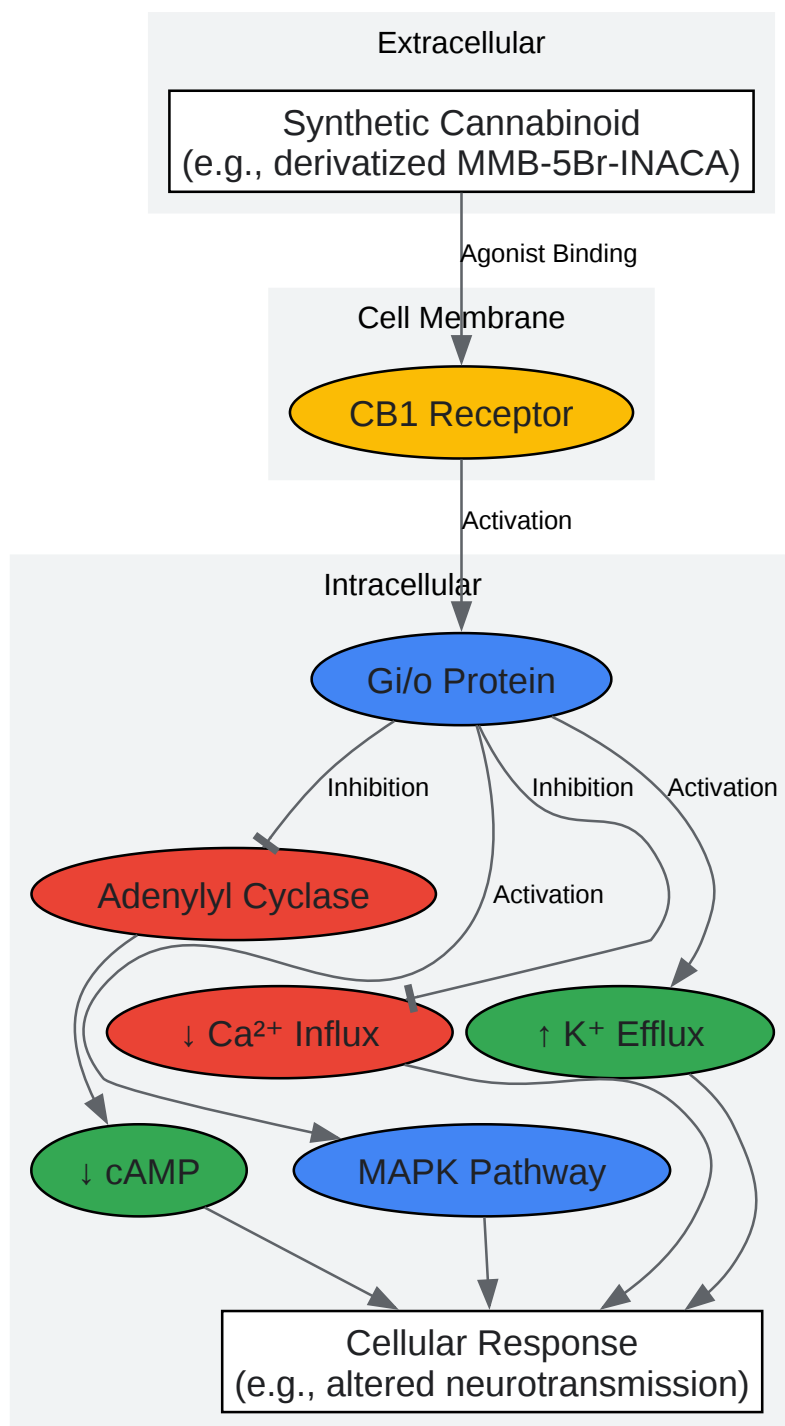
Parameter	Value	Reference
Instrument	Sciex TripleTOF® 5600+, Shimadzu Nexera XR UHPLC	[1]
Column	Phenomenex® Kinetex C18 (50 mm x 3.0 mm, 2.6 µm)	[1]
Mobile Phase A	Ammonium formate (10 mM, pH 3.0)	[1]
Mobile Phase B	Methanol/acetonitrile (50:50)	[1]
Flow Rate	0.4 mL/min	[1]
Gradient	Initial: 95A:5B; 5A:95B over 13 min; 95A:5B at 15.5 min	[1]
Column Oven Temp.	30 °C	[1]
Source Heater Temp.	600 °C	[1]
Injection Volume	10 µL	[1]
TOF MS Scan Range	100-510 Da	[1]
Fragmentation	Collision Energy Spread (35±15 eV)	[1]
MS/MS Scan Range	50-510 Da	[1]
Retention Time	9.01 min (for MDMB-5Br- INACA)	[1]

## Biological Activity and Signaling Pathways

**MMB-5Br-INACA** is primarily considered a precursor for the synthesis of more potent synthetic cannabinoids.[1] Compounds of the indazole-3-carboxamide class, which are synthesized from precursors like **MMB-5Br-INACA**, typically act as agonists at the cannabinoid receptors CB1 and CB2.[6] The activation of these G-protein coupled receptors (GPCRs) initiates a cascade of intracellular signaling events.

The following diagram illustrates a generalized signaling pathway for synthetic cannabinoid receptor agonists of the indazole-3-carboxamide class.

Generalized Signaling Pathway for Indazole-3-Carboxamide Synthetic Cannabinoids



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**Caption:** A generalized cannabinoid receptor signaling pathway.

## Conclusion

**MMB-5Br-INACA** represents an important compound for forensic and research communities tracking the evolution of synthetic cannabinoids. Its primary role as a precursor highlights the changing tactics of clandestine laboratories. While detailed pharmacological data on **MMB-5Br-INACA** itself is scarce, its structural similarity to other synthetic cannabinoids allows for the adaptation of existing analytical methods for its detection and identification. The information and protocols provided in this guide serve as a valuable resource for professionals working to understand and mitigate the challenges posed by the emergence of new psychoactive substances. Further research into the specific metabolism and potential biological activity of **MMB-5Br-INACA** is warranted to fully comprehend its forensic and toxicological implications.

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